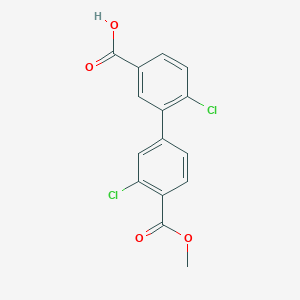

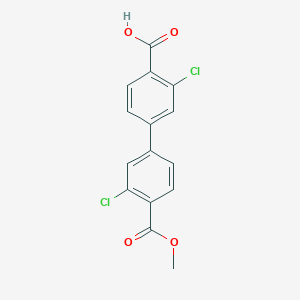

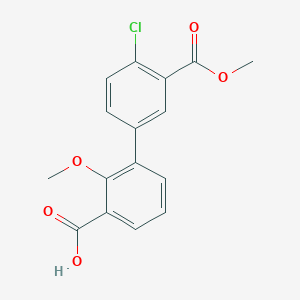

2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid, 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

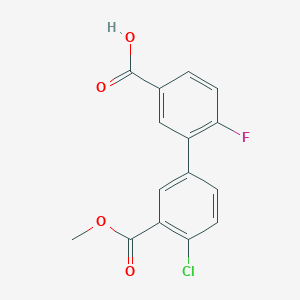

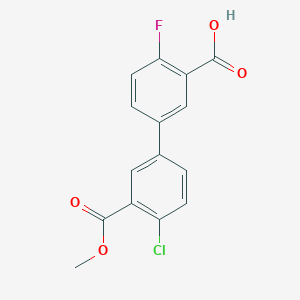

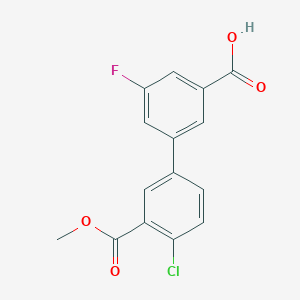

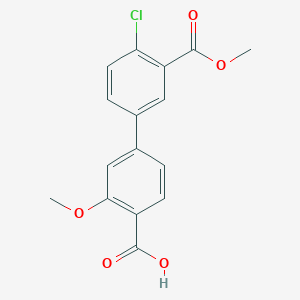

2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid is a chemical compound . It is a benzoic acid derivative with two chlorine atoms and a methoxycarbonyl group attached to the phenyl ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another study reported the catalytic protodeboronation of pinacol boronic esters, which could be relevant to the synthesis of 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a benzoic acid core (a benzene ring attached to a carboxylic acid group), with chlorine atoms at the 2nd and 5th positions of the benzene ring. Additionally, there is a methoxycarbonyl group (a carbonyl group attached to a methoxy group) at the 4th position .作用机制

Target of Action

It’s worth noting that benzoic acid derivatives are often used in the synthesis of a variety of pharmaceutical compounds . They can interact with a wide range of biological targets depending on their specific chemical structure and the presence of functional groups .

Mode of Action

Benzoic acid derivatives are known to interact with their targets through various mechanisms, including binding to active sites, inhibiting enzymatic activity, or modulating receptor function . The presence of the chloro and methoxycarbonyl groups in the phenyl rings of this compound could potentially influence its interaction with its targets.

Biochemical Pathways

Benzoic acid derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific targets . For instance, they can be involved in pathways related to inflammation, pain perception, and microbial growth inhibition .

Pharmacokinetics

Benzoic acid derivatives are generally well absorbed and can be distributed throughout the body . They are often metabolized in the liver, where they can be conjugated to glycine and excreted as hippuric acid .

实验室实验的优点和局限性

The advantages of using 2C5C3MCPB-95% in laboratory experiments include its low cost, its availability, and its stability in most organic solvents. The limitations of using 2C5C3MCPB-95% include its low solubility in water and its low reactivity with some organic molecules.

未来方向

For the use of 2C5C3MCPB-95% include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research into its use as a reagent in organic synthesis and in the preparation of other compounds is needed. Further research into its use as a catalyst in the formation of organic molecules and in the study of the structure and reactivity of organic molecules is also needed. Finally, further research into its use in drug development and in the study of the mechanisms of drug action is needed.

合成方法

2C5C3MCPB-95% is synthesized by the reaction of 4-chloro-3-methoxycarbonylphenylbenzoic acid with thionyl chloride in the presence of a catalytic amount of triethylamine. The reaction is carried out in an inert atmosphere and at temperatures ranging from 0 °C to 40 °C. The reaction yields a white crystalline solid that is soluble in most organic solvents.

科学研究应用

2C5C3MCPB-95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals and in the development of new drugs. It is also used in the synthesis of organic compounds and in the preparation of other compounds. It is used in the study of the structure and reactivity of organic molecules and in the study of the mechanisms of enzyme catalysis. It is also used in the study of the biochemical and physiological effects of drugs and in the study of the mechanisms of drug action.

安全和危害

The safety data sheet for a similar compound, 2-Chloro-5-(trifluoromethyl)benzoic acid, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

属性

IUPAC Name |

2-chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O4/c1-21-15(20)11-7-9(3-5-13(11)17)8-2-4-12(16)10(6-8)14(18)19/h2-7H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISFXPUJIQLMNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692047 |

Source

|

| Record name | 4,4'-Dichloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261917-35-4 |

Source

|

| Record name | 4,4'-Dichloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。